molecular formula C7HN5O6 B12365350 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione

6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B12365350
M. Wt: 251.11 g/mol
InChI Key: JEJXGEBVQQBJLU-UHFFFAOYSA-N
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Description

6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H3N5O6. This compound is characterized by the presence of two nitro groups attached to a pyrido-pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione typically involves the nitration of pyrido[2,3-b]pyrazine-2,3-dione. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7HN5O6

Molecular Weight

251.11 g/mol

IUPAC Name

6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7HN5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H

InChI Key

JEJXGEBVQQBJLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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